1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-pyrazolo[1,5-a]pyridin-5-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-21(23-18-12-14-25-19(15-18)11-13-22-25)24-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAHLOZVLADZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC4=CC=NN4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to the pyrazolo[1,5-a]pyridin-5-yl core, which can then be further functionalized to introduce the benzhydryl and urea groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolo[1,5-a]pyridin-5-yl ring are replaced by other nucleophiles.
Condensation: The urea linkage allows for condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper complexes, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazolo[1,5-a]pyridin-5-yl compounds, and various condensation products.
Scientific Research Applications
Chemistry
- Synthesis Building Block : The compound serves as an essential building block in the synthesis of more complex molecules. It is particularly significant in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to diverse chemical entities.
Biology
- Biochemical Assays : In biological research, 1-benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is utilized as a probe in biochemical assays. It aids in studying enzyme activity and protein interactions, providing insights into cellular mechanisms.
Medicine
-
Anticancer Potential : Studies have indicated that this compound exhibits potential as an anticancer agent. It has shown efficacy in inhibiting the growth of various cancer cell lines by disrupting cellular processes through its interaction with specific enzymes, such as Mitogen-activated protein kinase 1 (MAPK1) .
- Case Study : Research published in relevant journals highlights its effectiveness against certain tumor types, demonstrating a significant reduction in cell viability when exposed to the compound.
Industry
- Material Development : The compound is also explored for its applications in developing new materials with specific electronic or photophysical properties. Its relevance extends to organic light-emitting diodes (OLEDs) and sensor technologies due to its favorable electronic characteristics.
Pharmacokinetics and Biochemical Analysis
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion properties which significantly influence its bioavailability and therapeutic efficacy. Additionally, biochemical analyses have shown that it interacts with various enzymes and proteins, enhancing its potential as an antitrypanosomal agent .
Mechanism of Action
The mechanism by which 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting the function of key proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can be compared to other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and overall properties.
Phenylpyrazoles: These compounds contain a pyrazole ring bound to a phenyl group and exhibit different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other related compounds.
Biological Activity
1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a novel compound that has attracted significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound combines a benzhydryl group with a pyrazolo[1,5-a]pyridin-5-yl moiety through a urea linkage, which endows it with distinctive biological properties.
Structural Characteristics
- Molecular Formula : C21H18N4O
- Molecular Weight : 342.4 g/mol
- CAS Number : 2034548-78-0
The primary biological activity of this compound is attributed to its interaction with the Mitogen-activated protein kinase 1 (MAPK1), a crucial enzyme involved in various cellular processes, including proliferation and survival. By inhibiting MAPK1, this compound can disrupt normal signaling pathways, potentially leading to apoptosis in cancer cells .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| Jurkat | 4.64 ± 0.08 | 48 hours |
| HeLa | 9.22 ± 0.17 | 48 hours |
| MCF-7 | Not specified | Not specified |
The compound's effectiveness varies across different cell lines, with Jurkat cells showing the highest sensitivity .
Cellular Mechanisms
The compound's mode of action involves:
- Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with this compound leads to cell cycle arrest in the sub-G1 phase, suggesting induction of apoptosis.
- Inhibition of Angiogenesis : The compound has also shown potential antiangiogenic effects, which are crucial in preventing tumor growth and metastasis .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic efficacy. Key parameters include:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Distribution : Its distribution in tissues may vary based on its molecular weight and solubility.
- Metabolism : Likely undergoes hepatic metabolism; specific pathways require further investigation.
- Excretion : Primarily excreted via renal pathways.
Comparative Analysis with Similar Compounds
When compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound exhibits unique biological activities that may enhance its therapeutic potential:
| Compound Type | Key Features |
|---|---|
| Pyrazolo[1,5-a]pyrimidines | Known for anticancer and enzyme inhibitory activities |
| Phenylpyrazoles | Exhibit different reactivity and biological profiles |
The distinct combination of functional groups in this compound provides specific advantages over structurally similar compounds.
Case Studies and Research Findings
Recent studies have expanded on the biological activity of pyrazolo derivatives. For instance, compounds similar to this compound have been shown to possess remarkable antiproliferative activities against a range of cancer cell lines. This suggests that further exploration into structural modifications could yield even more effective therapeutic agents .
Q & A
Q. What are the established synthetic routes for 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea?
The compound is typically synthesized via multi-step reactions. Key steps include:
- Coupling reactions : Urea bond formation between benzhydryl isocyanate and pyrazolo[1,5-a]pyridin-5-amine derivatives under inert conditions.
- Solvent systems : Use of polar aprotic solvents (e.g., dimethyl sulfoxide) with catalysts like triethylamine to enhance reactivity .
- Purification : Recrystallization or column chromatography to isolate high-purity products .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify proton and carbon environments, particularly distinguishing urea NH groups and pyrazolo-pyridine aromaticity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination, though limited by crystal growth challenges in urea derivatives .
Q. What are the key physicochemical properties influencing its reactivity?
- Solubility : Limited aqueous solubility due to the benzhydryl group; often requires DMSO or ethanol for dissolution .
- Stability : Sensitive to strong acids/bases; storage at low temperatures in inert atmospheres is recommended .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error in urea bond formation .
- Condition screening : Machine learning models analyze solvent/catalyst combinations to maximize yield and minimize side reactions .
- Example : ICReDD’s hybrid computational-experimental workflows narrow optimal conditions by integrating reaction databases and experimental feedback .
Q. What strategies address low yields in the final urea bond formation step?
- Catalyst optimization : Transition metal catalysts (e.g., Pd-based systems) improve coupling efficiency for sterically hindered amines .
- Microwave-assisted synthesis : Enhances reaction rates and purity by uniform heating .
- Protecting groups : Temporary protection of pyrazolo-pyridine NH groups prevents unwanted side reactions during coupling .
Q. How can researchers design assays to evaluate its biological activity?
- Target identification : Molecular docking studies against kinases or GPCRs (common targets for pyrazolo-pyridine derivatives) .
- In vitro assays :
- Enzyme inhibition : Fluorescence-based assays to measure IC values .
- Cellular uptake : LC-MS quantification in cell lysates to assess permeability .
- In vivo models : Zebrafish or murine studies for pharmacokinetics and toxicity profiling, with HPLC validation .
Q. How can contradictory data in literature on pyrazolo-pyridine derivatives be resolved?
- Meta-analysis : Cross-referencing synthetic conditions (e.g., solvent purity, reaction time) to identify variables affecting biological outcomes .
- Reproducibility frameworks : Open-access platforms for sharing raw spectral data and reaction logs to validate claims .
- Computational validation : Re-evaluating reported activities using QSAR models to identify outliers .
Q. What advanced techniques characterize its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics for protein-ligand interactions .
- Cryo-EM : Structural insights into binding modes with large protein complexes .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
Methodological Considerations
Q. How to troubleshoot failed crystallization attempts for structural analysis?
- Co-crystallization : Use of fragment-based co-crystals (e.g., with brominated analogs) to improve lattice formation .
- Solvent screening : High-throughput robotic platforms test >100 solvent mixtures for optimal crystal growth .
Q. What industrial-grade separation technologies apply to large-scale purification?
- Simulated Moving Bed (SMB) chromatography : Efficient for enantiomeric resolution if chiral centers are present .
- Membrane filtration : Nanofiltration membranes remove impurities while retaining the product .
Tables for Key Data
| Property | Method | Typical Results | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 180–185°C (decomposes) | |
| LogP (Lipophilicity) | HPLC-based assay | 3.2 ± 0.1 | |
| Plasma Stability (t) | LC-MS in human plasma | 4.5 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
